molecular formula C10H14O2 B160195 2-(2-(Methoxymethyl)phenyl)ethanol CAS No. 125593-32-0

2-(2-(Methoxymethyl)phenyl)ethanol

Cat. No.: B160195
CAS No.: 125593-32-0
M. Wt: 166.22 g/mol
InChI Key: XWVLGFWKRMLTJS-UHFFFAOYSA-N
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Description

2-(2-(Methoxymethyl)phenyl)ethanol is an organic compound with the molecular formula C10H14O2. It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a methoxymethyl group attached to a phenyl ring, and an ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-(Methoxymethyl)phenyl)ethanol can be synthesized through several methods. One common method involves the reduction of the corresponding aldehyde using sodium borohydride. The precursor aldehyde can be obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nucleophilic attack, proton transfer, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxymethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and catalysts can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, and substituted phenyl ethanols .

Scientific Research Applications

2-(2-(Methoxymethyl)phenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Methoxymethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Properties

IUPAC Name

2-[2-(methoxymethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-12-8-10-5-3-2-4-9(10)6-7-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVLGFWKRMLTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561975
Record name 2-[2-(Methoxymethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125593-32-0
Record name 2-[2-(Methoxymethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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